molecular formula C17H19NO3 B2838348 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide CAS No. 312756-46-0

8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2838348
CAS No.: 312756-46-0
M. Wt: 285.343
InChI Key: ILORJAMVXUFWIF-UHFFFAOYSA-N
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Description

8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate for deprotonation and dry N,N-dimethylformamide (DMF) as the solvent . The product is then purified by flash column chromatography on silica gel and recrystallized from acetone to obtain crystals suitable for single-crystal X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the allyl and diethylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N-diethyl-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-8-12-9-7-10-13-11-14(17(20)21-15(12)13)16(19)18(5-2)6-3/h4,7,9-11H,1,5-6,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILORJAMVXUFWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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